(S)-Erypoegin K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

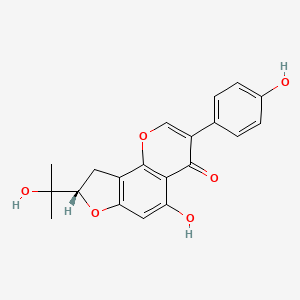

Molecular Formula |

C20H18O6 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(8S)-5-hydroxy-3-(4-hydroxyphenyl)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-4-one |

InChI |

InChI=1S/C20H18O6/c1-20(2,24)16-7-12-15(26-16)8-14(22)17-18(23)13(9-25-19(12)17)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3/t16-/m0/s1 |

InChI Key |

GAYGJVDTHPROFS-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of (S)-Erypoegin K: A Novel Topoisomerase IIα Inhibitor from Erythrina poeppigiana

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-Erypoegin K, a naturally occurring isoflavone, has emerged as a potent and selective inhibitor of human topoisomerase IIα, a critical enzyme in DNA replication and a key target in cancer chemotherapy. Isolated from the stem bark of Erythrina poeppigiana, this chiral compound has demonstrated significant anti-proliferative and apoptosis-inducing activities in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound, offering detailed experimental protocols and data to support further research and development.

Introduction

The quest for novel anticancer agents has led researchers to explore the rich biodiversity of the plant kingdom. The genus Erythrina is known for its production of a wide array of secondary metabolites, including alkaloids and isoflavonoids, with diverse biological activities.[1][2] Among these, Erypoegin K, an isoflavone first isolated from the stem bark of Erythrina poeppigiana, has garnered significant attention.[3] Naturally occurring as a racemic mixture, subsequent studies have revealed that the (S)-enantiomer, this compound, is responsible for its potent cytotoxic effects.[4]

This guide details the scientific journey of this compound, from its natural source to its identification as a promising anticancer candidate. We will cover the methodologies for its extraction and purification, the spectroscopic techniques used for its structural characterization, and the experimental protocols to assess its biological activity, particularly its mechanism of action as a topoisomerase IIα inhibitor.

Isolation of Racemic Erypoegin K from Erythrina poeppigiana

The initial step in the discovery of this compound involves the extraction and isolation of the racemic mixture from its natural source. The following protocol is a composite of established methods for isoflavonoid isolation from Erythrina species.

Plant Material

The stem bark of Erythrina poeppigiana is the primary source material for the isolation of Erypoegin K.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Maceration: The air-dried and powdered stem bark of E. poeppigiana is macerated with acetone at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The combined acetone extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning. Typically, the extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, methylene chloride (or chloroform), and ethyl acetate. The isoflavonoid fraction, including Erypoegin K, is typically enriched in the methylene chloride or chloroform fraction.[5]

Experimental Protocol: Silica Gel Column Chromatography

The methylene chloride/chloroform-soluble fraction is subjected to repeated silica gel column chromatography to isolate the racemic Erypoegin K.[5]

-

Column Preparation: A glass column is packed with silica gel (e.g., silica gel 60, 70-230 mesh) using a slurry method with a non-polar solvent like n-hexane.

-

Sample Loading: The dried methylene chloride fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity by adding ethyl acetate or chloroform and methanol. For isoflavone separation, a common gradient system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.[5]

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualized under UV light (254 nm). Fractions containing the compound of interest are pooled and concentrated.

-

Repurification: The pooled fractions are further purified by repeated silica gel chromatography until a pure racemic mixture of Erypoegin K is obtained.

Diagram of the Isolation Workflow

Caption: Workflow for the isolation of racemic Erypoegin K.

Chiral Separation of this compound

Since the biological activity of Erypoegin K is enantioselective, the separation of the racemic mixture into its individual (S)- and (R)-enantiomers is a critical step. This is achieved through chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC

A semi-preparative chiral HPLC system is used for the separation of Erypoegin K enantiomers.

-

Chiral Stationary Phase: A polysaccharide-based chiral stationary phase is effective for this separation. A Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is a suitable choice.[6]

-

Mobile Phase: An isocratic mobile phase of isopropanol (IPA) and n-hexane is used. A typical composition is 30% IPA and 70% n-hexane (v/v).[6]

-

Flow Rate: The flow rate is adjusted based on the column dimensions and particle size to achieve optimal separation.

-

Detection: The eluent is monitored using a UV detector at a wavelength where the isoflavone shows maximum absorbance (typically around 260 nm).

-

Fraction Collection: The separated (S)- and (R)-enantiomers are collected as they elute from the column. The purity of each enantiomer is confirmed by analytical chiral HPLC.

Diagram of the Chiral Separation Workflow

Caption: Workflow for the chiral separation of Erypoegin K enantiomers.

Structural Elucidation

The structure of Erypoegin K was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition of the molecule.

-

Expected Molecular Formula: C₂₁H₁₈O₅

-

Expected Monoisotopic Mass: 350.1154 g/mol

NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for Erypoegin K

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm, multiplicity, J in Hz) |

| 2 | ~154.0 | ~8.0 (s) |

| 3 | ~124.0 | - |

| 4 | ~175.0 | - |

| 4a | ~118.0 | - |

| 5 | ~162.0 | - |

| 6 | ~99.0 | ~6.4 (s) |

| 7 | ~164.0 | - |

| 8 | ~94.0 | ~6.3 (s) |

| 8a | ~157.0 | - |

| 1' | ~122.0 | - |

| 2' | ~132.0 | ~7.4 (d, 8.5) |

| 3' | ~115.0 | ~6.9 (d, 8.5) |

| 4' | ~158.0 | - |

| 5' | ~115.0 | ~6.9 (d, 8.5) |

| 6' | ~132.0 | ~7.4 (d, 8.5) |

| 1'' | ~78.0 | ~4.5 (t, 8.0) |

| 2'' | ~28.0 | ~3.2 (dd, 16.0, 8.0), ~2.8 (dd, 16.0, 8.0) |

| 3'' | ~122.0 | ~5.2 (s) |

| 4'' | ~130.0 | - |

| 5'' | ~1.5 (s) | - |

| 6'' | ~1.5 (s) | - |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the inhibition of topoisomerase IIα.

Cytotoxicity Assays

The cytotoxic effects of this compound are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| GCIY | Gastric Cancer | 0.270[4] |

| MKN-1 | Gastric Cancer | 0.327[4] |

| HL-60 | Leukemia | 0.090[3] |

Topoisomerase IIα Inhibition Assay

The inhibitory effect of this compound on topoisomerase IIα is assessed using a DNA decatenation assay.

-

Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. Etoposide is often used as a positive control.

-

Enzyme Addition: Human topoisomerase IIα is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

-

Visualization: The DNA is visualized by staining with ethidium bromide. Decatenated minicircles migrate into the gel, while the catenated kDNA remains in the well. The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA.

Diagram of the Topoisomerase IIα Inhibition Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a promising lead compound in the development of new anticancer therapies. Its potent and selective inhibition of topoisomerase IIα, coupled with its natural origin, makes it an attractive candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this remarkable isoflavone. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in in vivo cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. Erythrinan alkaloids and isoflavonoids from Erythrina poeppigiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Erypoegin K: A Technical Guide to its Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Erypoegin K, the levorotatory enantiomer of the isoflavone Erypoegin K, has emerged as a potent anti-cancer agent with a well-defined mechanism of action. Isolated from Erythrina poeppigiana, this chiral molecule selectively induces apoptosis and cell cycle arrest in cancerous cell lines. This technical guide provides an in-depth analysis of the structure elucidation, stereochemistry, and biological activity of this compound, offering valuable insights for researchers in oncology and medicinal chemistry.

Introduction

Erypoegin K is a naturally occurring isoflavone found as a racemic mixture in the stem bark of Erythrina poeppigiana.[1] While the racemic mixture exhibits biological activity, subsequent research has demonstrated that the (S)-enantiomer is exclusively responsible for the potent anti-proliferative and apoptosis-inducing effects.[2] This stereospecificity highlights the critical importance of chirality in the biological function of Erypoegin K and underscores the need for a detailed understanding of its three-dimensional structure.

Structure Elucidation

The definitive structure of Erypoegin K was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Key Structural Features of Erypoegin K

| Feature | Description |

| Core Structure | Isoflavone |

| Key Substituent | Furan ring fused to the A-ring |

| Chiral Center | C-2" of the furan ring |

Stereochemistry

The biological activity of Erypoegin K is entirely dependent on its stereochemistry at the C-2" position. The (S)-enantiomer is the active form, while the (R)-enantiomer is inactive.[2]

Determination of Absolute Configuration

The absolute configuration of the enantiomers was determined following their separation. While the specific experimental details for this compound are not detailed in the available search results, methods such as Electronic Circular Dichroism (ECD) are commonly employed for such determinations.

Optical Activity

The specific rotation of the enantiomers confirms their chiral nature.

Table 2: Optical Rotation Data for Erypoegin K Enantiomers

| Enantiomer | Specific Rotation ([(\alpha)]D) |

| This compound | Not specified in search results |

| (R)-Erypoegin K | Not specified in search results |

Experimental Protocols

Semi-synthesis of (RS)-Erypoegin K from Genistein

A semi-synthetic route has been developed to produce racemic Erypoegin K from the readily available isoflavone, genistein.[2]

Experimental Workflow for Semi-synthesis

Caption: Workflow for the semi-synthesis of (RS)-Erypoegin K.

Detailed Methodology: The precise reagents and reaction conditions for the semi-synthesis of (RS)-Erypoegin K from genistein were not available in the provided search results.

Chiral Separation of Enantiomers

The racemic mixture of Erypoegin K is resolved into its constituent (S)- and (R)-enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[2]

Experimental Workflow for Chiral HPLC Separation

References

- 1. Potent apoptosis-inducing activity of erypoegin K, an isoflavone isolated from Erythrina poeppigiana, against human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of enantio-selective apoptosis in human leukemia HL-60 cells by this compound, an isoflavone isolated from Erythrina poeppigiana - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Source and Biosynthesis of (S)-Erypoegin K

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Erypoegin K, a naturally occurring isoflavone, has garnered significant attention within the scientific community for its potent and selective biological activities, particularly its anti-proliferative and apoptosis-inducing effects in cancer cells. This technical guide provides a comprehensive overview of the natural source of this compound, its proposed biosynthetic pathway, and detailed experimental methodologies for its isolation, semi-synthesis, and chiral separation. Furthermore, this document summarizes key quantitative data on its biological efficacy and elucidates the signaling pathways involved in its mechanism of action, offering valuable insights for researchers and professionals in drug discovery and development.

Natural Source and Isolation

This compound is naturally found in the stem bark of Erythrina poeppigiana, a flowering plant of the legume family, Fabaceae. In its natural state, Erypoegin K exists as a racemic mixture, comprising both the (S)- and (R)-enantiomers.[1][2] The isolation of the racemic mixture from the plant material typically involves extraction with organic solvents followed by chromatographic purification.

Experimental Protocol: Isolation of Racemic Erypoegin K

A general procedure for the isolation of racemic Erypoegin K from Erythrina poeppigiana stem bark is as follows:

-

Extraction: Dried and powdered stem bark is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Purification: The ethyl acetate fraction, which is typically enriched with isoflavonoids, is subjected to column chromatography over silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing Erypoegin K are further purified by repeated column chromatography and/or preparative thin-layer chromatography to yield the racemic mixture.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Erythrina poeppigiana has not been fully elucidated. However, based on the well-established general isoflavonoid biosynthetic pathway, a putative pathway can be proposed. Isoflavonoids are derived from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor.

The key steps likely involved in the biosynthesis of the Erypoegin K core structure are:

-

Phenylalanine to Cinnamic Acid: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H) then hydroxylates cinnamic acid to produce p-coumaric acid.

-

Coenzyme A Ligation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Isomerization: Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Isoflavone Synthesis: The key step in isoflavonoid biosynthesis is the 2,3-aryl migration catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, which converts the flavanone (naringenin) into the isoflavone (genistein).

-

Further Modifications: Genistein can then undergo a series of modifications, including prenylation and the formation of the furan ring, to yield Erypoegin K. The stereochemistry at the C-2'' position is determined by a specific reductase enzyme.

Semi-synthesis and Chiral Separation

Due to the challenges in isolating large quantities of the pure (S)-enantiomer from natural sources, a semi-synthetic approach starting from the readily available isoflavone, genistein, has been developed. This is followed by chiral high-performance liquid chromatography (HPLC) to separate the enantiomers.[2]

Experimental Protocol: Semi-synthesis of (RS)-Erypoegin K from Genistein

A plausible semi-synthetic route involves the following key transformations:

-

Prenylation of Genistein: Genistein is reacted with a suitable prenylating agent, such as prenyl bromide, in the presence of a base to introduce a prenyl group onto the isoflavone scaffold.

-

Oxidative Cyclization: The prenylated genistein is then subjected to an oxidative cyclization reaction to form the furan ring characteristic of Erypoegin K.

-

Purification: The resulting racemic mixture of (RS)-Erypoegin K is purified using standard chromatographic techniques.

Experimental Protocol: Chiral HPLC Separation of (S)- and (R)-Erypoegin K

The separation of the enantiomers of Erypoegin K is achieved using chiral HPLC.

-

Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative, is typically employed.

-

Mobile Phase: The mobile phase is a mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution. A reported mobile phase for the separation of (R)- and this compound is n-Hexane/EtOH/DEA/TFA (88:12:0.4:0.23, v/v/v/v).[3]

-

Detection: Detection is typically performed using a UV detector at a wavelength where the compounds exhibit strong absorbance.

Biological Activity and Quantitative Data

This compound has demonstrated potent cytotoxic activity against various human cancer cell lines. The (S)-enantiomer is significantly more active than the (R)-enantiomer and the racemic mixture.

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | Reference |

| HL-60 | Human Leukemia | 0.090 | [2] |

| GCIY | Human Gastric Cancer | 0.270 | [1] |

| MKN-1 | Human Gastric Cancer | 0.327 | [1] |

| Compound | IC₅₀ (nM) against HL-60 cells | Reference |

| This compound | 90 | [2] |

| (RS)-Erypoegin K | 175 | [2] |

| (R)-Erypoegin K | Inactive | [2] |

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound has been identified as topoisomerase IIα (Topo IIα).[1] It acts as a Topo IIα poison, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis.

The inhibition of Topo IIα by this compound initiates a signaling cascade that leads to programmed cell death. This process involves the following key events:

-

Topo IIα Inhibition: this compound binds to the Topo IIα-DNA complex, preventing the re-ligation of the cleaved DNA strands.

-

DNA Damage Response: The resulting DNA double-strand breaks activate DNA damage response pathways.

-

G2/M Cell Cycle Arrest: This leads to a halt in the cell cycle at the G2/M transition phase, preventing the cell from entering mitosis.[1]

-

Apoptosis Induction: The sustained DNA damage and cell cycle arrest trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[1][2]

Conclusion

This compound represents a promising natural product lead for the development of novel anticancer agents. Its well-defined natural source, the feasibility of a semi-synthetic route from genistein, and its potent and selective mechanism of action make it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to advance the study and potential therapeutic application of this intriguing isoflavone.

References

- 1. This compound, an isoflavone isolated from Erythrina poeppigiana, is a novel inhibitor of topoisomerase IIα: Induction of G2 phase arrest in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of enantio-selective apoptosis in human leukemia HL-60 cells by this compound, an isoflavone isolated from Erythrina poeppigiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Erypoegin K: A Preliminary Investigation of its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Erypoegin K, an isoflavone isolated from the stem bark of Erythrina poeppigiana, has emerged as a promising novel anti-cancer agent. This document provides a comprehensive overview of the preliminary investigations into its therapeutic potential. This compound has been identified as a potent and selective inhibitor of human topoisomerase IIα, an established target for cancer chemotherapy. This inhibition leads to G2 phase cell cycle arrest and the induction of apoptosis in various cancer cell lines, including human leukemia and gastric cancer. Furthermore, it has demonstrated significant antitumor activity in a preclinical xenograft mouse model. This guide summarizes the available quantitative data, details the experimental protocols used in its evaluation, and visualizes the key signaling pathways and experimental workflows.

Chemical Properties and Synthesis

This compound is the levorotatory enantiomer of Erypoegin K, which exists naturally as a racemic mixture. The (S)-enantiomer has been shown to be the biologically active component.

Chemical Structure:

-

Molecular Formula: C₂₀H₁₈O₆

-

SMILES: O=C1C2=C(C3=C(O--INVALID-LINK--(C)O">C@HC3)C=C2O)OC=C1C4=CC=C(O)C=C4

This compound is semi-synthesized from genistein. The process involves the separation of the racemic mixture of Erypoegin K, which can be prepared from the readily available isoflavone, genistein. The separation of the enantiomers is typically achieved by high-performance liquid chromatography (HPLC) using a chiral column.

Therapeutic Potential and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of topoisomerase IIα (Topo IIα).[1][2] Topo IIα is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the cleavage complex of Topo IIα with DNA, this compound induces double-strand breaks, which triggers a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1][2]

Topoisomerase IIα Inhibition

This compound has been shown to inhibit the decatenation of kinetoplast DNA, a key function of Topo IIα.[1][2] Molecular docking studies suggest that the (S)-isomer specifically binds to the active site of Topo IIα, stabilizing the enzyme-DNA cleavage complex through hydrogen bonds.[1][2] Its activity profile is similar to that of etoposide, a well-known Topo II inhibitor used in cancer chemotherapy.[1][2]

Cell Cycle Arrest

Treatment of human gastric cancer cells (GCIY and MKN-1) with this compound leads to a significant arrest of cells in the G2 phase of the cell cycle.[1][2] This G2/M checkpoint activation is a common cellular response to DNA damage, preventing cells with compromised genomes from entering mitosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in human leukemia (HL-60) and gastric cancer (GCIY, MKN-1) cells.[1][2] The apoptotic pathway is initiated by the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and programmed cell death.[1][2]

Quantitative Data

The following tables summarize the reported in vitro cytotoxic activities of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 0.090 | |

| GCIY | Human Gastric Cancer | 0.270 | [1][2] |

| MKN-1 | Human Gastric Cancer | 0.327 | [1][2] |

Table 2: Enantioselective Activity of Erypoegin K in HL-60 Cells

| Compound | IC₅₀ (nM) | Apoptosis-Inducing Activity | Reference |

| This compound | 90 | Potent | |

| (RS)-Erypoegin K (racemic) | 175 | Moderate | |

| (R)-Erypoegin K | Not Active | None Observed |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the therapeutic potential of this compound.

Topoisomerase IIα Decatenation Assay

This assay assesses the ability of a compound to inhibit the Topo IIα-mediated decatenation of kinetoplast DNA (kDNA).

-

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)

-

10 mM ATP solution

-

This compound dissolved in DMSO

-

STEB (Stop Buffer): 40% (w/v) Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide staining solution

-

-

Procedure:

-

On ice, prepare a reaction mixture containing 1x Topo II Assay Buffer, 1 mM ATP, and 200 ng of kDNA.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

-

Initiate the reaction by adding 1-2 units of human Topoisomerase IIα. The final reaction volume is typically 20-30 µL.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding an equal volume of STEB and an equal volume of chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge for 2 minutes.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis at approximately 85V for 1-2 hours.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

-

Quantification:

-

The amount of decatenated (nicked and linear) DNA is compared to the amount of catenated kDNA (which remains in the well or runs as a high molecular weight smear). Inhibition is determined by the persistence of the catenated kDNA in the presence of the test compound. Densitometry can be used to quantify the percentage of inhibition.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., HL-60, GCIY, MKN-1)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified using flow cytometry software.

-

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspase-3 and caspase-9.

-

Materials:

-

Cancer cell lines

-

This compound

-

Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits

-

Cell lysis buffer

-

Microplate reader

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 (DEVD-pNA or DEVD-AFC) or caspase-9 (LEHD-pNA or LEHD-AFC) substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a microplate reader.

-

-

Data Analysis:

-

Caspase activity is typically expressed as a fold-change relative to the untreated control.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis:

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using cell cycle analysis software.

-

In Vivo Xenograft Mouse Model

This model evaluates the antitumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

-

GCIY human gastric cancer cells

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject approximately 5 x 10⁶ GCIY cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight 2-3 times per week.

-

Continue treatment for a specified period (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

-

Data Analysis:

-

Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

Changes in body weight are monitored as an indicator of toxicity.

-

Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro assessment of this compound.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for the in vivo xenograft model evaluation.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound is a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic. Its defined mechanism of action as a topoisomerase IIα inhibitor, coupled with its potent cytotoxic and pro-apoptotic effects in cancer cells and in vivo antitumor activity, provides a solid foundation for continued investigation.

Future studies should focus on:

-

A more comprehensive evaluation of its efficacy in a broader range of cancer cell lines and patient-derived xenograft models.

-

Detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Toxicology studies to determine its safety profile.

-

Optimization of its chemical structure to potentially enhance its potency, selectivity, and pharmacokinetic properties.

-

Further elucidation of the upstream and downstream signaling pathways affected by this compound-induced DNA damage.

This technical guide provides a summary of the current knowledge on this compound and a framework for the experimental approaches necessary to advance its development as a potential cancer therapeutic.

References

(S)-Erypoegin K: A Novel Topoisomerase IIα Inhibitor for Human Gastric Cancer Therapy

An In-depth Technical Guide on the Anti-cancer Effects and Mechanism of Action in Human Gastric Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-cancer properties of (S)-Erypoegin K, an isoflavone isolated from Erythrina poeppigiana, with a specific focus on its effects on human gastric cancer cell lines. This document details the cytotoxic and pro-apoptotic effects of this compound, outlines the experimental protocols to assess its efficacy, and illustrates its proposed mechanism of action through detailed signaling pathway diagrams.

Quantitative Data Summary

This compound exhibits potent cytotoxic activity against human gastric cancer cell lines. The following tables summarize the key quantitative data regarding its efficacy.

Table 1: Cytotoxic Activity of this compound in Human Gastric Cancer Cell Lines

| Cell Line | IC50 (μM) |

| GCIY | 0.270[1] |

| MKN-1 | 0.327[1] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Effect | Cell Lines | Observations |

| Cell Cycle Arrest | GCIY, MKN-1 | Marked arrest at the G2 phase[1] |

| Apoptosis Induction | GCIY, MKN-1 | Induction of caspase-3 and caspase-9 activities[1] |

Mechanism of Action: Topoisomerase IIα Inhibition

This compound has been identified as a novel inhibitor of topoisomerase IIα (Topo IIα)[1]. By binding to the active site of Topo IIα, this compound stabilizes the cleavage complex, leading to DNA double-strand breaks[1]. This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

Signaling Pathway of this compound-induced G2/M Arrest and Apoptosis

The inhibition of Topoisomerase IIα by this compound is hypothesized to activate DNA damage response (DDR) pathways, leading to G2/M phase cell cycle arrest and subsequent apoptosis. While the specific downstream signaling cascade for this compound has not been fully elucidated in gastric cancer cells, the known pathways activated by other Topo IIα inhibitors like etoposide provide a putative mechanism. This involves the activation of ATM/ATR kinases, which in turn phosphorylate Chk1/Chk2, leading to the inactivation of the Cdc25c phosphatase. Inactivated Cdc25c cannot activate the Cyclin B1/CDK1 complex, resulting in G2/M arrest. Persistent DNA damage can then trigger the intrinsic apoptotic pathway through p53 activation, leading to the activation of caspase-9 and the executioner caspase-3.

Caption: Proposed signaling pathway of this compound in gastric cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Lines: Human gastric adenocarcinoma cell lines GCIY and MKN-1.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

-

Procedure:

-

Seed GCIY or MKN-1 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Western Blotting for Caspase Activation

This technique is used to detect the cleavage and activation of key apoptotic proteins like caspase-3 and caspase-9.

-

Procedure:

-

Treat cells with this compound and lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for human gastric cancer. Its potent cytotoxic effects, mediated through the inhibition of topoisomerase IIα and subsequent induction of G2 phase cell cycle arrest and apoptosis, make it a promising candidate for further preclinical and clinical investigation.

Future research should focus on elucidating the precise downstream signaling pathways activated by this compound in gastric cancer cells to confirm the hypothesized mechanism. In vivo studies using xenograft models are also crucial to evaluate its anti-tumor efficacy and safety profile in a physiological context. Furthermore, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for gastric cancer treatment.

References

Unveiling the Molecular Target of (S)-Erypoegin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Erypoegin K, a naturally occurring isoflavone, has demonstrated significant anti-proliferative and apoptosis-inducing activities, positioning it as a compound of interest in oncology research. This technical guide provides an in-depth exploration of the molecular target of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. Through a comprehensive review of available scientific literature, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential.

Identification of the Molecular Target: Topoisomerase IIα

Subsequent biochemical assays have confirmed that this compound directly targets Topo IIα. Its mode of action involves the stabilization of the covalent "cleavage complex" formed between Topo IIα and double-stranded DNA. By preventing the re-ligation of the DNA strands, this compound induces persistent DNA double-strand breaks, which trigger a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its potency and cellular effects.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| GCIY | Human Gastric Cancer | 0.270 | [1] |

| MKN-1 | Human Gastric Cancer | 0.327 | [1] |

Table 2: Induction of Apoptotic Markers by this compound

| Apoptotic Marker | Effect | Cell Line(s) | Citation |

| Caspase-3 Activity | Induced | GCIY, MKN-1 | [1] |

| Caspase-9 Activity | Induced | GCIY, MKN-1 | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by interrupting the catalytic cycle of Topo IIα. This leads to the accumulation of DNA double-strand breaks, which activates cellular DNA damage response pathways. The ultimate consequences are cell cycle arrest, primarily at the G2/M phase, and the induction of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.

References

Methodological & Application

Application Notes: (S)-Erypoegin K for Preclinical Cancer Research

(S)-Erypoegin K is a potent, enantiomerically specific isoflavone with significant potential in oncological research. These notes provide a comprehensive overview of its preparation, mechanism of action, and key biological data for researchers, scientists, and drug development professionals.

This compound, an isoflavone naturally occurring in the stem bark of Erythrina poeppigiana, has emerged as a promising candidate for anticancer drug development.[1][2][3] Unlike many natural products, its potent cytotoxic activity is highly specific to the (S)-enantiomer.[2] Research has demonstrated its efficacy in inducing apoptosis in various cancer cell lines, including human leukemia (HL-60) and gastric cancer cells, while showing markedly lower toxicity towards normal cells.[1][2]

The primary mechanism of action for this compound has been identified as the inhibition of topoisomerase IIα (Topo IIα).[2][3] By stabilizing the Topo IIα-DNA cleavage complex, it prevents the re-ligation of double-strand breaks, leading to cell cycle arrest at the G2/M phase and subsequent induction of the apoptotic cascade.[2][3] This mode of action is comparable to established chemotherapeutic agents like etoposide.[3]

As of the latest literature review, a complete protocol for the total chemical synthesis of this compound has not been published. The compound is obtained through extraction from its natural source followed by chromatographic purification and chiral separation. The following protocols detail this established laboratory procedure.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Cytotoxic Activity of Erypoegin K Enantiomers

| Compound | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | HL-60 (Leukemia) | 90 | [2][4] |

| Racemic Erypoegin K | HL-60 (Leukemia) | 175 | [2] |

| (R)-Erypoegin K | HL-60 (Leukemia) | No significant activity | [2] |

| This compound | GCIY (Gastric Cancer) | 270 | [2][3] |

| this compound | MKN-1 (Gastric Cancer) | 327 |[2][3] |

Table 2: Key Materials for Isolation and Purification

| Material / Reagent | Specification | Purpose |

|---|---|---|

| Erythrina poeppigiana Stem Bark | Air-dried, powdered | Starting Material |

| Methanol (MeOH) | ACS Grade | Extraction |

| Ethyl Acetate (EtOAc) | ACS Grade | Solvent Partitioning |

| n-Hexane | ACS Grade | Solvent Partitioning |

| Silica Gel | 60 Å, 230-400 mesh | Column Chromatography |

| Chiral HPLC Column | e.g., CHIRALPAK® series | Enantiomeric Separation |

| Acetonitrile (ACN) | HPLC Grade | Mobile Phase |

| Water (H₂O) | HPLC Grade | Mobile Phase |

| Formic Acid | ACS Grade | Mobile Phase Modifier |

Experimental Protocols

Protocol 1: Isolation and Purification of Racemic Erypoegin K

This protocol describes the extraction and initial purification of Erypoegin K from its natural source.

1. Preparation of Plant Material:

- Obtain stem bark of Erythrina poeppigiana.

- Air-dry the bark in a well-ventilated area away from direct sunlight for 7-10 days until brittle.

- Grind the dried bark into a coarse powder (approx. 1-2 mm particle size) using a mechanical grinder.

2. Solvent Extraction:

- Macerate the powdered bark (e.g., 1 kg) in methanol (5 L) at room temperature for 72 hours with occasional agitation.

- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

- Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to yield a crude methanol extract.

3. Solvent Partitioning:

- Resuspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

- Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate (EtOAc).

- For each step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Repeat three times.

- Combine the respective organic fractions (hexane and EtOAc) and concentrate them in vacuo to yield the n-hexane and EtOAc fractions. The isoflavone content is expected to be enriched in the EtOAc fraction.

4. Silica Gel Column Chromatography:

- Prepare a silica gel column packed with a slurry of silica gel in n-hexane.

- Adsorb the dried EtOAc fraction onto a small amount of silica gel and load it onto the column.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of EtOAc.

- Collect fractions (e.g., 20 mL each) and monitor the composition by Thin Layer Chromatography (TLC).

- Combine fractions containing the target compound (racemic Erypoegin K) and concentrate in vacuo.

Protocol 2: Chiral Separation of this compound

This protocol details the separation of the (S)-enantiomer from the purified racemic mixture.

1. HPLC System Preparation:

- Equip a High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., a polysaccharide-based chiral column).

- Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio must be optimized for the specific column used.

- Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

2. Sample Preparation and Injection:

- Dissolve the purified racemic Erypoegin K in the mobile phase to a known concentration (e.g., 1 mg/mL).

- Filter the sample through a 0.22 µm syringe filter.

- Inject a small volume (e.g., 10 µL) onto the HPLC system to determine the retention times of the (R)- and (S)-enantiomers.

3. Preparative Separation:

- Switch to a semi-preparative or preparative chiral column.

- Inject larger volumes of the concentrated sample.

- Collect the fractions corresponding to the elution peak of the desired (S)-enantiomer.

- Combine the collected fractions containing this compound.

4. Final Processing:

- Remove the HPLC solvent from the combined fractions using a rotary evaporator.

- Determine the enantiomeric excess (e.e.) of the purified sample by analytical chiral HPLC.

- Confirm the structure and purity using NMR spectroscopy and Mass Spectrometry.

- Lyophilize the final product to obtain this compound as a solid powder for storage at -20°C.

Visualizations

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent apoptosis-inducing activity of erypoegin K, an isoflavone isolated from Erythrina poeppigiana, against human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using (S)-Erypoegin K

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Erypoegin K is an isoflavone isolated from the stem bark of Erythrina poeppigiana.[1][2][3] Initially explored for various biological activities, recent studies have identified its potent anti-proliferative and apoptosis-inducing effects against various cancer cell lines.[1][2] This document provides detailed protocols for cell-based assays to investigate the anti-cancer effects of this compound, focusing on its mechanisms of action as a novel inhibitor of topoisomerase IIα and an inducer of apoptosis through glyoxalase I inhibition.[1][3]

Mechanisms of Action

This compound exhibits its anti-cancer properties through two primary mechanisms:

-

Topoisomerase IIα Inhibition: this compound acts as a topoisomerase II (Topo II) inhibitor, stabilizing the cleavage complex formed between the enzyme and DNA. This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1] Its activity profile is comparable to the well-known Topo II inhibitor, etoposide.[1]

-

Glyoxalase I Inhibition and Apoptosis Induction: this compound inhibits glyoxalase I, an enzyme crucial for detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis.[3] Inhibition of glyoxalase I leads to the accumulation of methylglyoxal, inducing apoptosis, particularly in cancer cells with high glycolytic rates.[3][4] This process is associated with the activation of caspase-9 and caspase-3.[1][2]

These mechanisms lead to significant biological effects in cancer cells, including potent cytotoxicity, arrest of the cell cycle at the G2/M phase, and induction of programmed cell death (apoptosis).[1][2]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GCIY | Gastric Cancer | 0.270 | [1] |

| MKN-1 | Gastric Cancer | 0.327 | [1] |

| HL-60 | Leukemia | 0.090 | [2] |

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[5][6]

Materials:

-

Cancer cell lines (e.g., GCIY, MKN-1, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Based on the known IC50 values, a starting concentration range of 0.01 µM to 10 µM is recommended. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assessment by Caspase-3 and Caspase-9 Activity Assay

This protocol measures the activity of key apoptosis-related enzymes, caspase-3 (an executioner caspase) and caspase-9 (an initiator caspase), to confirm apoptosis induction by this compound.[1][2]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer

-

Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits (containing specific substrates, e.g., Ac-DEVD-pNA for caspase-3 and Ac-LEHD-pNA for caspase-9)

-

96-well plate

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a relevant time period (e.g., 24, 48 hours).

-

Cell Lysis: Harvest and wash the cells, then lyse them according to the assay kit manufacturer's instructions to obtain the cytosolic extract.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Caspase Assay: In a 96-well plate, add an equal amount of protein lysate from each sample. Add the reaction buffer and the specific caspase substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways activated by this compound in cancer cells.

References

- 1. This compound, an isoflavone isolated from Erythrina poeppigiana, is a novel inhibitor of topoisomerase IIα: Induction of G2 phase arrest in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of enantio-selective apoptosis in human leukemia HL-60 cells by this compound, an isoflavone isolated from Erythrina poeppigiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent apoptosis-inducing activity of erypoegin K, an isoflavone isolated from Erythrina poeppigiana, against human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by active site directed covalent modification of human glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

Application Notes and Protocols for (S)-Erypoegin K in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

(S)-Erypoegin K , an isoflavone isolated from Erythrina poeppigiana, has demonstrated significant potential as an anti-cancer agent in preclinical in vitro studies.[1][2] This document provides a comprehensive overview of the reported dosages, concentrations, and experimental protocols for utilizing this compound in a laboratory setting. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: Quantitative Summary

The following table summarizes the effective concentrations of this compound observed in different human cancer cell lines.

| Cell Line | Cancer Type | Parameter | Concentration (µM) | Reference |

| GCIY | Gastric Cancer | IC₅₀ | 0.270 | [1] |

| MKN-1 | Gastric Cancer | IC₅₀ | 0.327 | [1] |

| HL-60 | Human Leukemia | Not specified | Potent cytotoxic effect | [2] |

Note: IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action & Signaling Pathways

This compound has been shown to exert its anti-cancer effects through at least two distinct mechanisms:

-

Topoisomerase IIα Inhibition: this compound acts as a novel inhibitor of topoisomerase IIα.[1] This inhibition stabilizes the cleavage complex of the enzyme with DNA, leading to DNA damage and subsequent cell cycle arrest at the G2 phase.[1] This ultimately triggers apoptosis.

Caption: this compound inhibits Topoisomerase IIα, leading to G2 phase arrest and apoptosis.

-

Glyoxalase I Inhibition: In human leukemia HL-60 cells, this compound has been found to inhibit glyoxalase I, an enzyme responsible for detoxifying methylglyoxal (MG), a cytotoxic byproduct of glycolysis.[2] Inhibition of glyoxalase I leads to the accumulation of MG, which in turn induces apoptosis.[2]

Caption: this compound inhibits Glyoxalase I, causing methylglyoxal accumulation and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC₅₀ value.

Materials:

-

Human cancer cell lines (e.g., GCIY, MKN-1, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase Activity Assay

This protocol measures the activity of caspases, key mediators of apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 and Caspase-9 colorimetric assay kits (containing specific substrates like DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Lysis: Treat cells with this compound as desired. Lyse the cells according to the manufacturer's protocol for the caspase assay kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer and the specific caspase substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA-based substrates) using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control.

The potent cytotoxic and apoptosis-inducing activities of this compound in various cancer cell lines, coupled with its defined mechanisms of action, make it a compelling candidate for further investigation in cancer drug discovery.[1][2]

References

- 1. This compound, an isoflavone isolated from Erythrina poeppigiana, is a novel inhibitor of topoisomerase IIα: Induction of G2 phase arrest in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent apoptosis-inducing activity of erypoegin K, an isoflavone isolated from Erythrina poeppigiana, against human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Analysis of Apoptosis Markers by Western Blot Following (S)-Erypoegin K Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Erypoegin K, an isoflavone isolated from Erythrina poeppigiana, has demonstrated potent pro-apoptotic activity in various cancer cell lines, including human leukemia and gastric cancer cells.[1][2][3] Mechanistic studies indicate that this compound induces programmed cell death through the activation of the intrinsic apoptosis pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3.[1][2] One proposed mechanism of action involves the inhibition of topoisomerase IIα, leading to G2/M cell cycle arrest and subsequent apoptosis.[2] Another study suggests that this compound inhibits glyoxalase I, resulting in the accumulation of cytotoxic methylglyoxal, which in turn triggers apoptosis.[3]

Western blotting is a fundamental technique to elucidate the molecular mechanisms underlying this compound-induced apoptosis.[4][5] This method allows for the sensitive and specific detection of key apoptosis-regulating proteins, enabling researchers to monitor the activation of caspases and shifts in the balance of pro- and anti-apoptotic Bcl-2 family members.[4][5][6] This application note provides a detailed protocol for the analysis of critical apoptosis markers by Western blot in cells treated with this compound.

Key Apoptosis Markers for Western Blot Analysis

The primary proteins of interest in the context of this compound-induced apoptosis include:

-

Caspase-3 (Cleaved): Activation of this executioner caspase is a central event in apoptosis. It is synthesized as an inactive pro-caspase-3 (35 kDa) and is cleaved into active fragments (17/19 kDa) upon apoptotic signaling.[7][8]

-

PARP (Cleaved): Poly (ADP-ribose) polymerase is a 116 kDa nuclear protein involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3 into an 89 kDa fragment, rendering it inactive. The detection of cleaved PARP is a hallmark of apoptosis.[9][10]

-

Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[11][12]

-

Caspase-9 (Cleaved): As an initiator caspase in the intrinsic pathway, the cleavage of pro-caspase-9 (47 kDa) into its active form (35/37 kDa) is an early event in this compound-induced apoptosis.

Data Presentation

The following table provides an illustrative example of how to present quantitative Western blot data for apoptosis markers after this compound treatment. Densitometric analysis of protein bands should be normalized to a loading control (e.g., β-actin, GAPDH).

| Target Protein | Treatment Group | Fold Change (vs. Vehicle Control) | p-value |

| Cleaved Caspase-3 | Vehicle Control | 1.0 | - |

| This compound (IC50) | 4.2 | <0.01 | |

| Cleaved PARP | Vehicle Control | 1.0 | - |

| This compound (IC50) | 3.8 | <0.01 | |

| Bax/Bcl-2 Ratio | Vehicle Control | 1.0 | - |

| This compound (IC50) | 2.5 | <0.05 | |

| Cleaved Caspase-9 | Vehicle Control | 1.0 | - |

| This compound (IC50) | 2.9 | <0.05 |

Experimental Protocols

This section details a comprehensive protocol for the analysis of apoptosis markers by Western blot following treatment with this compound.

1. Cell Culture and this compound Treatment

-

Culture the desired cancer cell line (e.g., HL-60, MKN-1) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours). The optimal concentrations and time points should be determined empirically for each cell line.

2. Preparation of Cell Lysates

-

Following treatment, harvest the cells. For adherent cells, wash with ice-cold PBS and gently scrape. For suspension cells, collect by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate the lysates on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total cellular proteins.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Western Blotting

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-